molecular formula C24H19ClFN5O3 B2535596 Hbv-IN-4

Hbv-IN-4

Numéro de catalogue: B2535596
Poids moléculaire: 479.9 g/mol
Clé InChI: WTCNPITUIDRZKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hbv-IN-4 is a phthalazinone derivative and a potent orally active inhibitor of HBV DNA replication . It has an IC50 of 14 nM and induces the formation of genome-free capsids . It has potent anti-HBV potencies and is used for research purposes .

Applications De Recherche Scientifique

1. Global Public Health Challenge and Cure Strategies

Chronic hepatitis B virus (HBV) infection poses a global public health challenge comparable to tuberculosis, HIV, and malaria. Research initiatives like the International Coalition to Eliminate HBV (ICE-HBV) focus on accelerating the discovery of a cure for chronic hepatitis B. Key strategies include developing interventions to permanently reduce the number of infected cells or silence the covalently closed circular DNA, and stimulating HBV-specific host immune responses. Establishment of repositories for standardized HBV reagents and protocols accessible globally is also emphasized (Revill et al., 2019).

2. Modeling HBV Infection Dynamics for Therapeutic Comparison

A comprehensive model of intracellular HBV infection dynamics, incorporating molecular processes targeted by drugs, aligns well with clinical study outcomes. This model enables rapid assessment of various treatment options and their combinations, revealing kinetic behavior in sub-viral particle formation and aiding in understanding immune responses to infection (Fatehi et al., 2020).

3. Advances in Studying HBV In Vitro

Recent advances in in vitro systems for studying HBV have overcome previous limitations. The discovery of the bile-acid pump sodium-taurocholate cotransporting polypeptide (NTCP) as a receptor for HBV has enabled the establishment of NTCP expressing hepatoma cell lines permissive for HBV infection. Advanced tissue engineering techniques and the ability to differentiate inducible pluripotent stem cells into hepatocyte-like cells have opened new avenues for studying HBV-host interactions and developing anti-viral drugs (Witt-Kehati et al., 2016).

4. Therapeutic Implications of HBV Genotypes

Understanding the genotypes of HBV is crucial for personalized treatment of chronic hepatitis B. Different HBV genotypes have varying responses to antiviral therapy, highlighting the need for genotype-based therapeutic strategies to prevent progression to end-stage liver diseases and hepatocellular carcinoma (Liu et al., 2005).

5. Human Stem Cell-Derived Hepatocytes in HBV Research

Using hepatocyte-like cells (HLCs) derived from human pluripotent stem cells provides a robust HBV infection model. These cells, expressing key hepatocyte markers and host factors required for HBV infection, support robust infection and spreading of HBV. This model is instrumental in advancing understanding of the HBV life cycle, virus-host interactions, and identifying new antiviral agents (Xia et al., 2017).

6. 3D Human Liver Organoids for HBV Investigation

3D human liver organoids provide a primary cell-culture system to investigate HBV. These organoids support the complete HBV replication cycle and offer a clinically relevant platform for studying HBV infection, replication, related tumorigenesis, and novel HBV-directed therapies. The ability to genetically modify, expand, and biobank these organoids enhances their utility in HBV research (Rao et al., 2021).

7. HBV Infection Dynamics and Immune Response

The interaction of HBV with the immune system plays a critical role in determining the clinical outcome of infection. Studies focusing on the immune pathophysiology of HBV, including the response to various treatment regimens, provide insights into the development of effective therapies and vaccines (Lee, 1997).

Mécanisme D'action

Hbv-IN-4 functions as a potent inhibitor of HBV DNA replication . It induces the formation of genome-free capsids, which are essential components of the HBV life cycle .

Propriétés

IUPAC Name

4-[[4-[5-chloro-6-(2,3-dihydroxypropylamino)-2-fluoropyridin-3-yl]-1-oxophthalazin-2-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN5O3/c25-20-9-19(22(26)29-23(20)28-11-16(33)13-32)21-17-3-1-2-4-18(17)24(34)31(30-21)12-15-7-5-14(10-27)6-8-15/h1-9,16,32-33H,11-13H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCNPITUIDRZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=CC(=C(N=C4F)NCC(CO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.